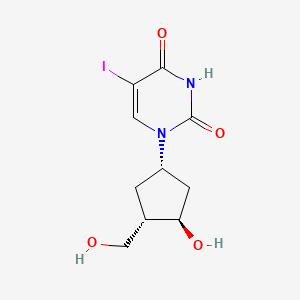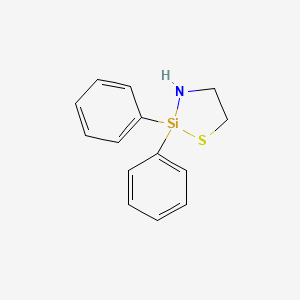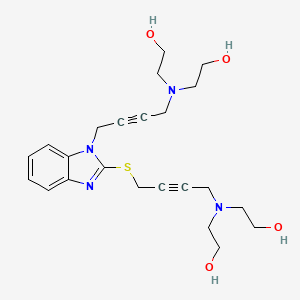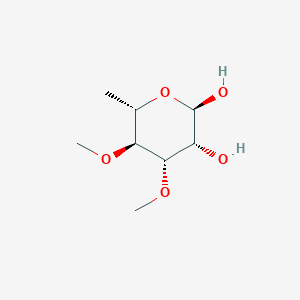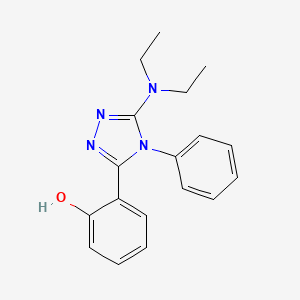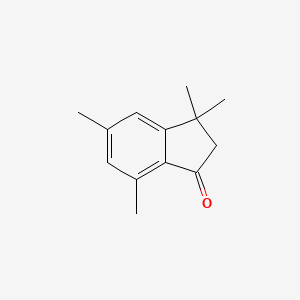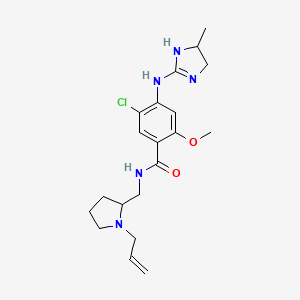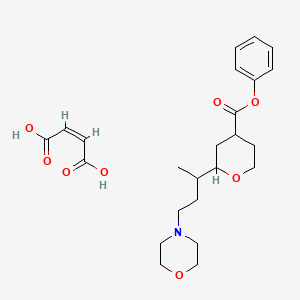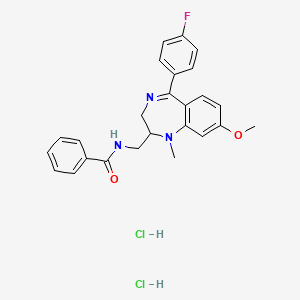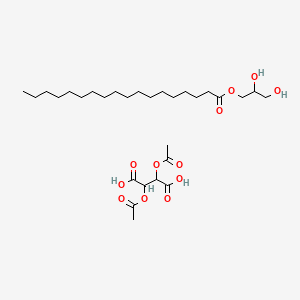
Butanedioic acid, 2,3-bis(acetyloxy)-, ester with 1,2,3-propanetriol octadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanedioic acid, 2,3-bis(acetyloxy)-, ester with 1,2,3-propanetriol octadecanoate is a complex organic compound known for its unique chemical structure and properties. This compound is a mixed diester, combining butanedioic acid, acetyloxy groups, and 1,2,3-propanetriol with octadecanoate. It is often used in various industrial and scientific applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid, 2,3-bis(acetyloxy)-, ester with 1,2,3-propanetriol octadecanoate typically involves esterification reactions. The process begins with the reaction of butanedioic acid with acetic anhydride to form the acetyloxy derivatives. This intermediate is then reacted with 1,2,3-propanetriol (glycerol) in the presence of a catalyst, such as sulfuric acid, to form the ester linkage.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often employing continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid, 2,3-bis(acetyloxy)-, ester with 1,2,3-propanetriol octadecanoate undergoes various chemical reactions, including:
Hydrolysis: Breaking down the ester bonds in the presence of water and an acid or base catalyst.
Oxidation: Reacting with oxidizing agents to form carboxylic acids and other oxidation products.
Reduction: Reducing agents can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions where the acetyloxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols under mild conditions.
Major Products
Hydrolysis: Butanedioic acid, glycerol, and octadecanoic acid.
Oxidation: Various carboxylic acids and ketones.
Reduction: Alcohol derivatives of the original ester.
Substitution: New esters or amides depending on the nucleophile used.
Scientific Research Applications
Butanedioic acid, 2,3-bis(acetyloxy)-, ester with 1,2,3-propanetriol octadecanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in the study of lipid metabolism and enzyme interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of Butanedioic acid, 2,3-bis(acetyloxy)-, ester with 1,2,3-propanetriol octadecanoate involves its interaction with biological molecules and enzymes. The ester bonds can be hydrolyzed by esterases, releasing the active components such as butanedioic acid and glycerol. These components can then participate in various metabolic pathways, influencing cellular processes and biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
- Butanedioic acid, 2,3-bis(acetyloxy)-, ester with 1,2,3-propanetriol (1:2), mixed diesters with palmitic acid and stearic acid .
- Butanedioic acid, 2,3-bis(acetyloxy)-, ester with 1,2,3-propanetriol hexadecanoate .
Uniqueness
Butanedioic acid, 2,3-bis(acetyloxy)-, ester with 1,2,3-propanetriol octadecanoate is unique due to its specific combination of acetyloxy groups and octadecanoate, which imparts distinct physical and chemical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability profiles .
Properties
CAS No. |
84930-90-5 |
|---|---|
Molecular Formula |
C29H52O12 |
Molecular Weight |
592.7 g/mol |
IUPAC Name |
2,3-diacetyloxybutanedioic acid;2,3-dihydroxypropyl octadecanoate |
InChI |
InChI=1S/C21H42O4.C8H10O8/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22;1-3(9)15-5(7(11)12)6(8(13)14)16-4(2)10/h20,22-23H,2-19H2,1H3;5-6H,1-2H3,(H,11,12)(H,13,14) |
InChI Key |
ITLZOUJPGXIVLP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O.CC(=O)OC(C(C(=O)O)OC(=O)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




